Meliastatin 3

Description

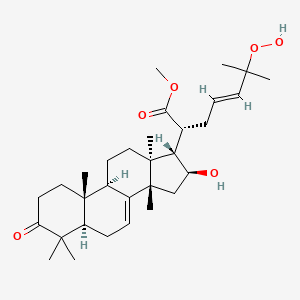

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H48O6 |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

methyl (E,2R)-6-hydroperoxy-2-[(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-4-enoate |

InChI |

InChI=1S/C31H48O6/c1-27(2,37-35)15-9-10-19(26(34)36-8)25-22(32)18-31(7)21-11-12-23-28(3,4)24(33)14-16-29(23,5)20(21)13-17-30(25,31)6/h9,11,15,19-20,22-23,25,32,35H,10,12-14,16-18H2,1-8H3/b15-9+/t19-,20+,22+,23+,25-,29-,30+,31-/m1/s1 |

InChI Key |

UXDZXRKJSZVQHR-GEMWEJHDSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC=C3[C@@H]2CC[C@@]4([C@@]3(C[C@@H]([C@H]4[C@@H](C/C=C/C(C)(C)OO)C(=O)OC)O)C)C)(C)C |

Canonical SMILES |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CC(C4C(CC=CC(C)(C)OO)C(=O)OC)O)C)C)C |

Origin of Product |

United States |

Isolation and Spectroscopic Elucidation of Meliastatin 3

Plant Sources and Geographic Distribution

Meliastatin 3 is a euphane-type triterpene that has been isolated from various plant sources. The primary sources identified in scientific literature are detailed below.

The bark of the Giant Neem Tree, Melia dubia, is a significant source from which this compound and its structural analogs, Meliastatins 1-5, were first isolated. acs.orgresearchgate.net This tree is a fast-growing, multipurpose species that has garnered attention for industrial agroforestry. researchgate.net

Melia dubia is notably cultivated in several states across India, including Tamil Nadu, Karnataka, Andhra Pradesh, Maharashtra, Punjab, Haryana, and Gujarat, with some presence in Uttar Pradesh and Madhya Pradesh as well. researchgate.net The bark contains a variety of euphane-type triterpenes in addition to the meliastatins. acs.orgresearchgate.net

Melia toosendan, a species closely related to M. dubia, is also a rich source of triterpenoids and limonoids, which have been isolated from its fruits and stem bark. acs.orge-nps.or.krnih.gov While cytotoxic tirucallane (B1253836) triterpenoids have been identified from the stem bark of Melia toosendan, the initial and primary isolation of the Meliastatin series, including this compound, is specifically attributed to Melia dubia. acs.org

This plant is widely distributed throughout tropical and subtropical regions, with a significant presence in southwestern China. e-nps.or.kr Its fruits have been used in traditional Chinese medicine. e-nps.or.krnih.gov

The roots of Taraxacum officinale, commonly known as the dandelion, are known to contain a diverse array of bioactive compounds, including various triterpenes. researchgate.net Phytochemical studies have revealed the presence of β-sitosterol, stigmasterol, and taraxsterol, among other triterpenoids. researchgate.netdntb.gov.ua Researchers have also isolated novel lupane-, bauerane-, and euphane-type triterpenoids from dandelion roots. nih.gov However, this compound has not been reported as an isolate from this plant.

Taraxacum officinale is an edible herb that is commonly found in temperate and subtropical climates across the world. dntb.gov.ua

Table 1: Plant Sources and Distribution

| Plant Species | Common Name | Part Used | Key Triterpenoids Isolated | Geographic Distribution |

|---|---|---|---|---|

| Melia dubia | Giant Neem Tree | Bark | Meliastatins 1-5, Methyl kulonate, Kulinone | India (Tamil Nadu, Karnataka, Andhra Pradesh, Maharashtra, etc.) researchgate.net |

| Melia toosendan | Chinaberry | Stems, Fruit | Toosendanin, Tirucallane triterpenoids, Limonoids | Tropical and subtropical regions, including Southwestern China e-nps.or.kr |

Methodologies for Natural Product Isolation

The isolation of triterpenoids such as this compound from plant matrices is a multi-step process involving initial extraction followed by extensive chromatographic purification.

The primary goal of extraction is to efficiently remove the target compounds from the plant material into a solvent. A variety of techniques, ranging from traditional to modern, are employed for this purpose.

Traditional Methods: Techniques like Soxhlet extraction and reflux extraction have been historically used. nih.gov However, these methods are often associated with long extraction times and high energy consumption, which can sometimes lead to the degradation of thermolabile compounds. nih.govgoogle.com Maceration is another conventional method that involves soaking the plant material in a solvent at room temperature, which is less harsh but may result in lower extraction yields. google.com

Modern "Green" Techniques: To improve efficiency and reduce environmental impact, newer methods have been developed.

Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to create cavitation, which disrupts plant cell walls and enhances the release of intracellular components. maxapress.com UAE is considered an efficient, safe, and environmentally friendly method that can significantly reduce extraction time. maxapress.comnih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid transfer of compounds into the solvent. nih.gov It offers advantages such as lower energy consumption, shorter extraction times, and higher extraction rates. nih.gov

Common solvents used for triterpenoid (B12794562) extraction include ethanol, methanol, and chloroform, often in varying concentrations with water. nih.govnih.govacs.org

Following extraction, the crude extract contains a complex mixture of compounds that must be separated to isolate the pure triterpenoid. This is achieved through various chromatographic techniques.

Column Chromatography: The crude extract is typically first subjected to column chromatography for initial fractionation. This involves passing the extract through a stationary phase, such as silica gel or a macroporous resin (e.g., Diaion HP20), packed into a column. e-nps.or.krmaxapress.com Different compounds move through the column at different rates based on their affinity for the stationary phase, allowing for their separation into fractions. Reversed-phase (RP) columns, such as those using RP-18 silica gel, are also commonly employed. e-nps.or.kr

High-Performance Liquid Chromatography (HPLC): For final purification, fractions obtained from column chromatography are often subjected to HPLC. nih.gov This high-resolution technique allows for the precise separation of structurally similar compounds. Semi-preparative HPLC is particularly useful for isolating pure compounds in sufficient quantities for structural elucidation and bioactivity testing. e-nps.or.kr By using different mobile phases (solvent mixtures) and columns, researchers can achieve high levels of purity, often exceeding 99.5%. researchgate.net

Table 2: Isolation and Purification Methodologies

| Technique | Principle | Application in Triterpenoid Isolation |

|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. nih.gov | Traditional method for exhaustive extraction of triterpenoids. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. maxapress.com | A modern, efficient "green" method to increase yield and reduce extraction time. maxapress.comnih.gov |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating of the solvent and sample matrix. nih.gov | An efficient method offering reduced time and energy consumption. nih.gov |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase (e.g., silica gel). e-nps.or.kr | Used for initial fractionation and separation of the crude plant extract. maxapress.com |

Chromatographic Purification Strategies

Advanced Spectroscopic Techniques for Structural Determination

Once this compound is isolated in a pure form, its chemical structure is elucidated using a suite of advanced spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, its molecular formula was determined to be C31H48O6 acgpubs.org. This was established through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), which showed a sodium adduct ion [M+Na]+ at an m/z of 539.3358. This experimental value is in close agreement with the calculated value of 539.3349 for C31H48O6Na acgpubs.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed three-dimensional structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton and carbon atoms within the this compound molecule.

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom in the molecule. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, and their coupling patterns, which gives insights into the connectivity of the atoms. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their hybridization states. The structure of this compound was elucidated through the analysis of its ¹H and ¹³C NMR data, which were acquired in deuterated chloroform (CDCl3) acgpubs.org.

The detailed ¹H and ¹³C NMR spectral data for this compound are presented in the table below.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 35.5 | 1.05, 1.88 |

| 2 | 27.8 | 1.69 |

| 3 | 78.9 | 3.22 (dd, 11.5, 4.5) |

| 4 | 38.9 | - |

| 5 | 51.3 | 1.33 |

| 6 | 21.0 | 1.55 |

| 7 | 28.1 | 1.45 |

| 8 | 48.3 | - |

| 9 | 18.2 | 1.63 |

| 10 | 35.0 | - |

| 11 | 21.6 | 1.58 |

| 12 | 26.5 | 1.95 |

| 13 | 44.5 | - |

| 14 | 50.1 | - |

| 15 | 33.5 | 1.25, 1.75 |

| 16 | 75.2 | 4.55 (t, 8.0) |

| 17 | 58.5 | 2.00 |

| 18 | 15.7 | 0.83 (s) |

| 19 | 21.8 | 0.88 (s) |

| 20 | 41.1 | 2.25 |

| 21 | 176.8 | - |

| 22 | 37.5 | 1.76, 2.19 |

| 23 | 25.0 | 2.05 |

| 24 | 124.8 | 5.10 (t, 7.0) |

| 25 | 131.5 | - |

| 26 | 25.7 | 1.68 (s) |

| 27 | 17.7 | 1.60 (s) |

| 28 | 28.0 | 0.98 (s) |

| 29 | 16.5 | 0.78 (s) |

| 30 | 170.9 | - |

| 31 | 21.4 | 2.05 (s) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR (COSY, NOESY, HMBC)

The elucidation of the planar structure and relative stereochemistry of this compound was accomplished through comprehensive 2D NMR spectroscopy. nih.gov These experiments provide through-bond and through-space correlations between nuclei, allowing for the piecing together of the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). For this compound, COSY spectra would have been used to establish the sequence of proton connections within the individual rings and side chains of the triterpene skeleton. For example, correlations would reveal the relationships between adjacent methylene (-CH₂) and methine (-CH) protons, helping to map out the spin systems of the euphane framework.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique was vital for assembling the complete carbon skeleton. It reveals long-range couplings (typically 2-4 bonds) between protons and carbons. This allows for the connection of the individual spin systems identified by COSY. For instance, HMBC correlations from the characteristic methyl protons of the triterpene to various quaternary and methine carbons would have been instrumental in confirming the euphane backbone and determining the attachment points of functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for determining the relative stereochemistry of the molecule. NOESY detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are directly bonded. princeton.edu For a rigid cyclic system like the triterpene core of this compound, NOESY correlations between protons on different parts of the rings would establish their relative orientations (i.e., whether they are on the same face, syn, or opposite faces, anti, of the ring system). For example, a NOESY correlation between a methyl group's protons and a specific methine proton would define their spatial proximity, helping to assign the stereochemistry at various chiral centers.

The combined interpretation of these 2D NMR datasets allowed for the unambiguous assignment of the structure of this compound. nih.gov

Table 1: Representative 2D NMR Correlations for Structural Elucidation (Note: This table is illustrative of the types of correlations used for this compound, as the specific spectral data is contained within the primary research publication.)

| Experiment | Type of Correlation | Information Gained |

|---|---|---|

| COSY | ¹H to ¹H (through 2-3 bonds) | Reveals proton-proton spin systems within rings and side chains. |

| HMBC | ¹H to ¹³C (through 2-4 bonds) | Connects proton spin systems to build the carbon skeleton; confirms placement of non-protonated carbons. |

| NOESY | ¹H to ¹H (through space, <5Å) | Determines the relative stereochemistry by identifying spatially proximate protons. |

X-ray Crystallography for Absolute Stereochemistry

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure and, crucially, the absolute configuration of a chiral molecule. researchgate.netnih.gov The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to create a detailed electron density map of the molecule, from which the precise position of each atom can be determined. thieme-connect.de

For establishing absolute stereochemistry, the phenomenon of anomalous dispersion (or anomalous scattering) is utilized. thieme-connect.de When the X-ray wavelength used is near the absorption edge of an atom in the crystal, a small phase shift occurs during scattering. By carefully analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), the true, non-superimposable mirror image of the molecule can be identified. thieme-connect.de The Flack parameter is a value calculated during the structure refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for a known enantiomerically pure sample confirms the assignment. researchgate.net

While 2D NMR techniques were sufficient to establish the structure of this compound, the primary literature does not specify the use of X-ray crystallography for its analysis. nih.gov This is often the case when a new compound is part of a series of known stereochemical configuration or when suitable single crystals for diffraction cannot be obtained. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Meliastatin 1 |

| Meliastatin 2 |

| Meliastatin 4 |

Biological Activities of Meliastatin 3 in Preclinical Models

Anti-inflammatory Effects (Related Compounds)

Inhibition of Superoxide (B77818) Anion Generation in Human Neutrophils

While direct studies on Meliastatin 3's effect on superoxide anion generation in human neutrophils are not extensively detailed in the available research, significant inhibitory activity has been reported for a structurally related 2,3-seco-tirucallane triterpenoid (B12794562), Meliadubin B. In preclinical evaluations, Meliadubin B demonstrated a notable inhibitory effect on superoxide anion generation. This activity is a key indicator of anti-inflammatory potential, as superoxide anions are reactive oxygen species (ROS) produced by neutrophils during inflammatory responses. The cross-linking of Fcγ receptors on neutrophils can trigger the generation of ROS through the activation of the NADPH oxidase (NOX2) enzyme complex, leading to the production of superoxide anions. nih.gov

The efficacy of Meliadubin B in this regard is quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration of the compound required to inhibit 50% of the superoxide anion generation.

| Compound | Biological Activity | EC₅₀ (μM) |

|---|---|---|

| Meliadubin B | Inhibition of superoxide anion generation in fMLP/CB-induced human neutrophils | 5.54 ± 0.36 |

Antiphytopathogenic Fungal Activity (Related Compounds)

Limonoids isolated from the Meliaceae family, which are structurally related to this compound, have displayed significant antifungal properties against plant pathogenic fungi. This suggests a potential application in agriculture as natural fungicides. The extensive use of chemical fungicides has led to acquired resistance in many important plant pathogenic fungi, making the discovery of new antifungal agents from natural products a critical area of research. nih.gov

Inhibition of Magnaporthe oryzae

Magnaporthe oryzae is a devastating fungal pathogen responsible for rice blast disease, which can lead to significant crop yield losses worldwide. researchgate.netnih.gov Preclinical studies have shown that compounds related to this compound, specifically Meliadubins A and B, exhibit remarkable inhibitory activity against the mycelial growth of M. oryzae. The potency of this antifungal activity is measured by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the fungal growth.

| Compound | Target Organism | IC₅₀ (μM) |

|---|---|---|

| Meliadubin A | Magnaporthe oryzae | 137.20 ± 9.55 |

| Meliadubin B | Magnaporthe oryzae | 182.50 ± 18.27 |

Preclinical in vitro and in vivo Study Design Considerations

The translation of promising results from natural product research into clinical applications requires rigorous preclinical study design. nih.gov These studies are fundamental for assessing the safety and efficacy of a compound before it can be tested in humans. ppd.com The design of such studies involves careful consideration of the biological models used and the methods for assessing efficacy.

Selection of Relevant Biological Models

The choice of an appropriate experimental model is a critical step in preclinical research, influencing the relevance and translatability of the findings. cusabio.com Preclinical studies typically involve both in vitro (in a controlled laboratory setting) and in vivo (in a living organism) models.

In vitro models are essential for initial screening and mechanistic studies. They offer a controlled environment for dissecting specific molecular or cellular mechanisms. assaygenie.com The selection of a model should reflect the biological system being studied. For instance, to evaluate anti-inflammatory effects, human neutrophil cell lines are appropriate. For anticancer drug screening, two-dimensional (2D) cell cultures are widely used to quantify the responses of cancer cells to therapeutic compounds. nih.gov More complex models like 3D spheroids or organoids can provide greater physiological relevance. biocompare.com

Quantitative Assessment of Biological Efficacy

Quantitatively assessing the biological efficacy of a compound is a cornerstone of preclinical research. This involves designing experiments that can produce robust and reproducible data. Efficacy studies in animal models, for instance, provide valuable insights into the potential effectiveness of new treatments. biotrial.com

Key components of quantitative assessment include:

Dose-Response Relationship: This evaluates how the effect of a compound changes with different concentrations, which is crucial for determining potency (e.g., IC₅₀ or EC₅₀ values).

Control Groups: Efficacy is typically determined by comparing the effects of a treatment to a control group that receives no treatment or a placebo. biotrial.com

Endpoints: Clear and measurable endpoints are defined to assess the drug's efficacy and safety. ppd.com In antifungal studies, this could be the inhibition of mycelial growth, while in anti-inflammatory studies, it could be the reduction in superoxide anion generation.

Statistical Analysis: Rigorous statistical methods are employed to ensure that the observed effects are significant and not due to chance. ppd.com This includes performing power calculations to determine appropriate group sizes for experiments.

By integrating data from well-chosen in vitro and in vivo models and applying rigorous quantitative assessment methods, researchers can build a strong evidence base for the potential therapeutic applications of natural compounds like this compound and its relatives.

Molecular Mechanisms of Action and Target Identification for Meliastatin 3

Approaches for Drug Target Deconvolution

Identifying the physiologically relevant protein targets for a novel compound is a primary challenge in chemical biology and pharmacology. A variety of experimental strategies have been developed to meet this challenge, broadly categorized into direct and indirect methods. These approaches leverage principles from proteomics, chemical biology, and genetics to pinpoint molecular binding partners from the vast complexity of the cellular environment.

Modern proteomics offers powerful, unbiased tools for identifying drug targets. Among these, Thermal Proteome Profiling (TPP) has emerged as a robust method for detecting direct and indirect targets of small molecules in a native cellular context. nih.govembopress.org The core principle of TPP is that the binding of a ligand, such as a drug, alters the thermal stability of its target protein. nih.gov

When subjected to increasing heat, proteins denature and aggregate, becoming insoluble. nih.gov By treating cells or cell lysates with a compound and then heating aliquots across a temperature gradient, researchers can observe shifts in protein melting curves. A protein that is stabilized by compound binding will remain soluble at higher temperatures compared to its unbound state. nih.gov These changes are quantified using mass spectrometry to monitor the abundance of thousands of soluble proteins simultaneously. nih.govresearchgate.net This allows for the proteome-wide identification of proteins whose stability is significantly altered, pointing to potential direct targets or downstream effectors of the compound's activity. nih.govresearchgate.net

Table 1: General Workflow of a Thermal Proteome Profiling (TPP) Experiment

| Step | Description |

| 1. Sample Preparation | Live cells or cell lysates are incubated with the compound of interest or a vehicle control. |

| 2. Heat Treatment | The samples are divided into aliquots and heated to a range of different temperatures for a defined period. |

| 3. Protein Extraction | Cells are lysed, and the insoluble, aggregated proteins are separated from the soluble fraction by ultracentrifugation. |

| 4. Proteomic Analysis | The soluble proteins from each temperature point are digested into peptides, labeled (e.g., with tandem mass tags), and analyzed by quantitative mass spectrometry. |

| 5. Data Analysis | Melting curves are generated for thousands of proteins, plotting the fraction of soluble protein against temperature. Proteins showing a significant shift in their melting temperature in the drug-treated sample compared to the control are identified as potential targets. |

This table summarizes the key stages of a typical TPP experiment as described in scientific literature. embopress.orgresearchgate.net

Chemical biology probes are essential tools for target deconvolution. One prominent label-free technique is the Drug Affinity Responsive Target Stability (DARTS) assay. nih.govnih.gov Similar to TPP, DARTS operates on the principle that ligand binding confers stability to a target protein. However, instead of thermal denaturation, DARTS assesses a protein's resistance to enzymatic degradation by proteases. nih.goviaanalysis.com

In a typical DARTS experiment, cell lysates are treated with the small molecule of interest or a control. A protease, such as pronase or trypsin, is then added to digest the proteins. creative-proteomics.com Proteins that are bound to the small molecule are conformationally stabilized and thus more resistant to proteolysis, remaining intact while unbound proteins are degraded. nih.gov The resulting protein fragments are then analyzed by SDS-PAGE and mass spectrometry to identify the protected proteins. A key advantage of DARTS is that it does not require any modification or immobilization of the compound, allowing the native molecule to be studied. nih.govcreative-proteomics.com

Genomic and genetic screens provide a functional approach to identifying drug targets by linking a compound's activity to specific genes. These methods can reveal proteins that are essential for a drug's mechanism of action, even if they are not direct binding partners. Techniques such as CRISPR-based screening (e.g., CRISPRi for interference or CRISPRa for activation) have revolutionized this field. nih.govnih.gov

In a typical CRISPR screen for drug target identification, a library of guide RNAs targeting thousands of genes is introduced into a population of cells. The cell population is then treated with the compound of interest at a concentration that inhibits growth. Cells that have a genetic modification (e.g., the knockout of a specific gene) that confers resistance or sensitivity to the compound will be enriched or depleted from the population, respectively. By sequencing the guide RNAs present in the surviving cell population, researchers can identify the genes whose perturbation alters the drug's effect, thereby implicating them in its mechanism of action. nih.gov

Identification of Specific Protein Targets

The ultimate goal of deconvolution strategies is to pinpoint the specific protein or proteins that a compound engages to produce its biological effect. The following sections describe two enzymes that represent potential targets for novel therapeutic agents.

Inducible nitric oxide synthase (iNOS), or NOS2, is an enzyme that produces nitric oxide (NO), a key signaling molecule in the immune system. nih.govmaastrichtuniversity.nl Unlike other NOS isoforms, iNOS expression is typically low in resting cells but is strongly induced by pro-inflammatory stimuli such as cytokines and microbial products. nih.gov Overproduction of NO by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, including sepsis, arthritis, and neurodegenerative disorders, making it a significant therapeutic target. nih.govresearchgate.net

Inhibitors of iNOS could potentially modulate inflammatory responses. The binding of a small molecule to iNOS would be expected to inhibit its enzymatic activity, reducing the excessive production of NO in pathological conditions. Such an interaction could be validated through enzymatic assays measuring NO production and cellular models assessing inflammatory responses.

Trihydroxynaphthalene reductase (3HNR) is a critical enzyme in the biosynthetic pathway of 1,8-dihydroxynaphthalene (DHN)-melanin in fungi. nih.govnih.gov This melanin (B1238610) is a key virulence factor for many pathogenic fungi, protecting them from the host immune system and environmental stressors. nih.gov Because the DHN-melanin pathway is absent in humans, its components, including 3HNR, are attractive targets for the development of novel and selective antifungal agents. nih.gov

A compound that engages and inhibits 3HNR would block the production of fungal melanin, thereby reducing the pathogen's ability to cause disease. nih.govresearchgate.net The interaction could be confirmed by demonstrating competitive inhibition in enzymatic assays and by observing antifungal activity against melanin-producing fungi. nih.gov

Unable to Generate Article on Meliastatin 3 Due to Lack of Available Scientific Data

Despite a comprehensive search of available scientific literature, no specific information could be found regarding the chemical compound “this compound.” Consequently, it is not possible to generate the requested article focusing on its molecular mechanisms of action, target identification, modulated cellular pathways, and computational modeling.

The requested sections and subsections, such as:

Structure Activity Relationship Sar Studies and Analog Synthesis of Meliastatin 3

Design Principles for Meliastatin Analogs

The design of Meliastatin 3 analogs is guided by established principles in medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. These strategies are largely based on the compound's core euphane structure.

The euphane skeleton is a tetracyclic triterpenoid (B12794562) scaffold that serves as the foundation for a wide variety of naturally occurring, bioactive compounds. researchgate.netnih.govresearchgate.netresearchgate.net The rational design of analogs based on this core structure involves a systematic investigation of how modifications to different parts of the molecule affect its biological activity.

Key areas of the euphane structure targeted for modification often include:

The A-ring: Modifications to functional groups on this ring, such as the hydroxyl group at the C-3 position, can significantly impact activity.

The Side Chain: Alterations to the length, branching, and functional groups of the side chain at C-17 are crucial for modulating bioactivity.

The Tetracyclic Core: Introduction of unsaturation or other functional groups into the core ring system can influence the molecule's conformation and interaction with biological targets.

Structure-activity relationship (SAR) studies on related triterpenoids, such as synthetic oleanane (B1240867) triterpenoids, have demonstrated that modifications to the C-28 position can lead to potent inhibitors of inflammatory mediators. rsc.org For instance, the synthesis of various 3-arylcoumarin derivatives has shown that the substitution pattern on the aryl ring significantly influences their antibacterial and anti-diabetic activities. researchgate.netnih.gov These findings provide a framework for the rational design of this compound analogs, suggesting that targeted modifications to its euphane core and side chain could yield compounds with enhanced therapeutic potential.

Fragment-based drug design (FBDD) has become a powerful strategy in modern drug discovery. nih.govnuph.edu.ua This approach involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. drughunter.com These initial "hits," which typically have weak affinity, are then optimized and linked together to create more potent lead compounds. drughunter.comnih.gov

While the direct application of FBDD to complex natural products like this compound is not widely documented, the principles of FBDD can be conceptually applied. The euphane scaffold could be deconstructed into key fragments representing different regions of the molecule. These fragments could then be screened to identify which parts of the structure are most critical for binding to a target. This information can guide the synthesis of simplified or hybrid analogs that retain the key binding elements while having improved drug-like properties. semanticscholar.org The success of FBDD in developing drugs for challenging targets highlights its potential as a complementary approach to traditional high-throughput screening for discovering novel this compound-based therapeutics. nih.govnih.gov

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be achieved through several strategic approaches, including semisynthesis from natural precursors, total synthesis, and chemical modification of the this compound scaffold itself.

Semisynthesis is a common and efficient strategy for producing derivatives of complex natural products. This approach starts with a readily available natural precursor that is structurally similar to the target compound. For this compound, a suitable precursor would be another euphane triterpenoid, such as euphol (B7945317), which can be isolated in larger quantities from natural sources. nih.gov

The semisynthesis of euphol derivatives has been reported, involving chemical modifications to the A-ring and the side chain. nih.gov For example, the hydroxyl group at C-3 can be oxidized or esterified, and the side chain can be altered through various chemical reactions. nih.gov These semisynthetic derivatives can then be evaluated for their biological activity to establish SARs. This approach allows for the generation of a diverse library of analogs without the need for a lengthy and complex total synthesis.

Table 1: Examples of Semisynthetic Modifications of Euphol

| Starting Material | Modification Site | Type of Modification | Resulting Derivative Class |

|---|---|---|---|

| Euphol | C-3 | Oxidation | 3-keto-euphane |

| Euphol | C-3 | Esterification | C-3 esters of euphane |

| Euphol | Side Chain | Oxidative Cleavage | Trisnor-euphane aldehydes |

While semisynthesis is often more practical, total synthesis provides the flexibility to create analogs with modifications that are not accessible from natural precursors. The total synthesis of euphane triterpenoids is a challenging endeavor due to the complexity of the tetracyclic core and the stereochemical control required. researchgate.netnih.govresearchgate.net

Recent advances in synthetic methodology have led to successful total syntheses of euphane triterpenoids. researchgate.netnih.govresearchgate.net These synthetic routes often employ strategies such as intramolecular radical cyclization and metal-catalyzed hydrogen atom transfer to construct the polycyclic architecture. nih.govresearchgate.net A convergent approach, where different parts of the molecule are synthesized separately and then joined together, is often favored. nih.govresearchgate.net These total synthesis strategies not only provide access to the natural product itself but also open up possibilities for creating a wide range of structurally diverse analogs for SAR studies. acs.orguni-konstanz.de

Direct chemical modification of the this compound scaffold, once it is isolated or synthesized, is another key strategy for generating derivatives. This approach allows for precise modifications to specific functional groups on the molecule. nih.gov

Potential modifications to the this compound scaffold could include:

Acylation or etherification of hydroxyl groups. nih.gov

Oxidation or reduction of carbonyl groups.

Modification of the side chain through reactions such as Wittig olefination or Grignard reactions.

Formation of conjugates with other molecules, such as amino acids or fluorescent tags, to probe its mechanism of action or improve its properties. mdpi.com

These chemical modifications can lead to the discovery of analogs with improved activity, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of new therapeutic agents based on the this compound scaffold. researchgate.net

Elucidation of Key Pharmacophoric Features

Information detailing the key pharmacophoric features of this compound is not present in the available scientific literature.

Impact of Specific Functional Groups on Biological Activity

There are no published studies that specifically analyze the impact of this compound’s functional groups on its biological activity. Research on other compounds has shown that functional groups can significantly influence a molecule's toxicological profile. For instance, the introduction of a simple functional group to a benzene (B151609) ring can dramatically alter its toxicity. However, no such specific analysis is available for this compound.

Stereochemical Influence on Receptor Binding and Efficacy

The influence of this compound's stereochemistry on its receptor binding and efficacy has not been documented. For many chiral drugs, different enantiomers can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the therapeutic effects, while the other might be inactive or contribute to adverse effects. However, no such stereochemical studies have been published for this compound. There is a study on a similarly named compound, Halistatin 3, which clarified its absolute stereochemistry, but this is a distinct molecule from this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

No QSAR analyses, including 3D-QSAR, Comparative Molecular Field Analysis (CoMFA), or Comparative Molecular Similarity Indices Analysis (CoMSIA), have been published for this compound. These computational techniques are valuable in drug discovery for developing predictive models and identifying key molecular descriptors that affect a compound's potency. While these methods have been successfully applied to many other classes of compounds to elucidate their SAR, such research has not been extended to this compound.

Development of Predictive Models (e.g., 3D-QSAR, CoMFA, CoMSIA)

There are no records of predictive 3D-QSAR, CoMFA, or CoMSIA models being developed for this compound.

Identification of Molecular Descriptors Affecting Potency

Without QSAR studies, the specific molecular descriptors of this compound that affect its potency have not been identified.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities

Initial research has shown that Meliastatin 3 exhibits moderate cytotoxic activity against certain cancer cell lines, including P-388 lymphocytic leukemia. fzu.edu.cnacs.org However, the full spectrum of its biological activity remains largely unexplored. ontosight.ai Triterpenoids and limonoids isolated from Melia species have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antiviral, antimicrobial, antidiabetic, and antioxidant activities. phcogrev.comnih.govnih.govresearchgate.netmaejournal.com This suggests that this compound may possess a similar breadth of functions.

Future research should systematically screen this compound against a diverse panel of biological targets. Key areas for investigation include:

Anti-inflammatory effects: Using in vitro models such as lipopolysaccharide (LPS)-stimulated macrophages to measure the inhibition of inflammatory mediators like nitric oxide, TNF-α, and various interleukins. nih.gov

Antimicrobial and Antiviral Activity: Testing against a broad range of pathogenic bacteria, fungi, and viruses to identify any potential as an anti-infective agent. nih.govresearchgate.net

Metabolic Effects: Investigating its role in metabolic pathways, including its potential as an antidiabetic agent, a property seen in other extracts from Melia dubia. nih.gov

Investigation of Synergistic Effects with Existing Therapeutic Agents

A promising strategy in modern pharmacology is the use of combination therapies to enhance efficacy and reduce toxicity. nih.govscielo.br Natural compounds like triterpenoids can act synergistically with conventional chemotherapeutic drugs, potentially allowing for lower doses and mitigating adverse side effects. nih.govnih.govfrontiersin.org For this compound, which has known cytotoxic properties, investigating its synergistic potential is a critical next step.

Future studies should focus on combining this compound with established anticancer drugs. nih.gov This would involve in vitro experiments on various cancer cell lines to determine if the combination results in an effect greater than the sum of the individual drugs. scielo.br Such synergistic interactions could make existing cancer treatments more effective, overcome drug resistance, and improve patient outcomes. frontiersin.org To date, no specific synergistic studies involving this compound have been reported, representing a significant and potentially fruitful area of research.

Advanced in vitro and in vivo Model Development for Efficacy Assessment

While initial cytotoxicity screening has been performed using standard 2D cell lines, these models often fail to replicate the complex microenvironment of a human tumor. researchgate.netscielo.br To gain a more accurate understanding of this compound's efficacy, more sophisticated preclinical models are required. scirp.orgnih.gov

Future research must transition towards advanced in vitro and in vivo systems:

Advanced in vitro Models: The use of 3D cell culture technologies, such as multicellular spheroids and organoids, can provide a more physiologically relevant context for assessing anticancer activity. mdpi.comaltex.orgresearchgate.net These models better mimic tumor architecture and cell-cell interactions.

in vivo Models: Should in vitro results prove promising, evaluation in appropriate animal models is essential. ub.ac.id This could include zebrafish embryos for initial toxicity and developmental effect screening, and later, patient-derived xenograft (PDX) models in mice to test efficacy in a system that more closely mirrors a patient's tumor. mdpi.comnih.govresearchgate.net These in vivo studies are crucial for evaluating safety, toxicity, and efficacy in a complex biological system before any consideration for clinical trials. ub.ac.id

Optimization of Synthetic Routes for Scalability in Academic Research

The supply of natural products is often a major bottleneck for extensive research. mdpi.com this compound is a complex molecule, and its isolation from natural sources can be low-yielding, hindering further investigation. consensus.app The development of an efficient and scalable total synthesis is paramount to ensure a consistent and adequate supply for in-depth biological testing. ijarsct.co.inrsc.org

Key objectives for synthetic chemistry research should include:

Scalability: Optimizing reaction conditions to allow for the production of gram-scale quantities of this compound. rsc.org This involves moving beyond milligram-scale synthesis to routes that are practical for producing the material needed for comprehensive preclinical studies. mdpi.com

Analog Development: A robust synthetic route would also enable the creation of structural analogs of this compound. This would facilitate structure-activity relationship (SAR) studies to identify which parts of the molecule are essential for its biological activity and to potentially develop derivatives with improved potency or properties. ijarsct.co.in

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating data analysis and enabling predictive modeling. acs.orgcas.orgijrpas.comjhidc.org For a compound like this compound, where data is currently limited, AI can play a pivotal role in guiding research efforts efficiently. helmholtz-hips.de

Potential applications of AI/ML include:

Target Prediction: AI algorithms can analyze the structure of this compound to predict its potential biological targets, helping to prioritize experimental validation. acs.orghelmholtz-hips.de

Synergy Prediction: Deep learning models can be trained on large datasets of drug combinations to predict which therapeutic agents are most likely to act synergistically with this compound. aacrjournals.orgplos.orgoup.compnas.org

Mechanism of Action: By integrating data from genomics, proteomics, and metabolomics studies, AI can help decipher the complex biological pathways affected by this compound. cas.org

Synthetic Route Optimization: Computational tools can assist in retrosynthetic analysis and reaction prediction, accelerating the development of efficient synthetic pathways. ijarsct.co.in

The integration of AI can significantly reduce the time and resources needed for discovery and development, making it a powerful tool for unlocking the potential of natural products. ijrpas.com

Addressing Research Gaps in this compound Pharmacology and Mechanism

Despite the initial discovery and cytotoxic screening, significant gaps remain in our understanding of this compound. ontosight.ai A focused effort to fill these knowledge gaps is essential for any translational progress.

The primary research gaps that need to be addressed are:

Mechanism of Action: How this compound exerts its cytotoxic effects is unknown. Research should focus on identifying its molecular target(s) and elucidating the downstream signaling pathways it modulates. This is fundamental to understanding its therapeutic potential and potential side effects.

Pharmacokinetics and Pharmacodynamics (PK/PD): There is no information on how the body absorbs, distributes, metabolizes, and excretes this compound (pharmacokinetics), nor on the relationship between its concentration and its effect (pharmacodynamics). These studies are critical for determining its viability as a drug candidate. ontosight.ai

Comprehensive Biological Profiling: As mentioned in section 7.1, its activity profile is likely much broader than what is currently known. A systematic screening is needed to create a comprehensive biological profile. maejournal.com

Action Research and Reflection: An overarching approach employing principles of action research—a cycle of planning, acting, observing, and reflecting—can help bridge the gap between basic research and practical application. scribbr.co.ukwikipedia.orgnih.govsocioeco.org This iterative process ensures that research questions are continuously refined based on emerging data, leading to a more efficient and targeted investigation of the compound's therapeutic potential.

By systematically addressing these areas, the scientific community can build the comprehensive dataset needed to determine the true therapeutic value of this compound.

Q & A

Q. Q. How do researchers reconcile discrepancies between in silico predictions and empirical data for this compound’s binding affinity?

- Methodological Answer : Re-evaluate docking parameters (e.g., force fields, solvent models) and validate with experimental techniques like ITC (isothermal titration calorimetry). Perform molecular dynamics simulations to assess conformational flexibility .

Q. What gaps exist in the current understanding of this compound’s long-term toxicity, and how can longitudinal studies address them?

- Methodological Answer : Design chronic exposure studies with histopathological endpoints and biomarker monitoring (e.g., liver/kidney function tests). Use survival analysis (Kaplan-Meier curves) and Cox proportional hazards models to assess risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.